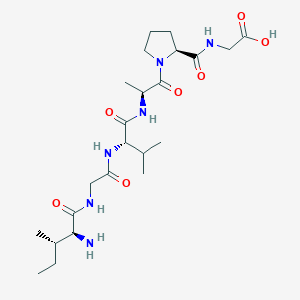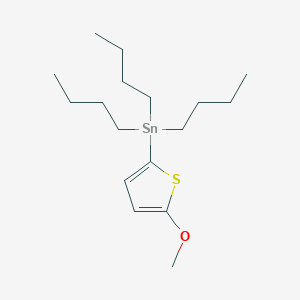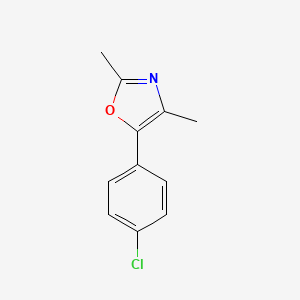
2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide is a synthetic organic compound that belongs to the class of hydrazinium salts This compound is characterized by the presence of a bromobenzoyl group, a dimethylhydrazinium core, and a propynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 4-bromobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Hydrazine Derivative Formation: The acid chloride is then reacted with 1,1-dimethylhydrazine in the presence of a base such as triethylamine to form the hydrazine derivative.
Alkylation: The hydrazine derivative is alkylated with propargyl bromide in the presence of a suitable base like potassium carbonate (K₂CO₃) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydrazinium core can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group may facilitate binding to specific sites, while the hydrazinium core can participate in redox reactions. The propynyl substituent may enhance the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
4-Bromobenzoyl Hydrazine: Lacks the dimethyl and propynyl substituents.
1,1-Dimethylhydrazine: Lacks the bromobenzoyl and propynyl groups.
Propargyl Bromide: Lacks the hydrazinium core and bromobenzoyl group.
Uniqueness
2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromobenzoyl group, dimethylhydrazinium core, and propynyl substituent makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
650638-39-4 |
|---|---|
分子式 |
C12H14Br2N2O |
分子量 |
362.06 g/mol |
IUPAC名 |
[(4-bromobenzoyl)amino]-dimethyl-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C12H13BrN2O.BrH/c1-4-9-15(2,3)14-12(16)10-5-7-11(13)8-6-10;/h1,5-8H,9H2,2-3H3;1H |
InChIキー |
HSVQWHZINJQEDL-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CC#C)NC(=O)C1=CC=C(C=C1)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)


![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)

![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)


![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
